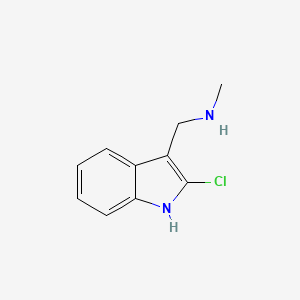

1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine

Descripción

Propiedades

IUPAC Name |

1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c1-12-6-8-7-4-2-3-5-9(7)13-10(8)11/h2-5,12-13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSYICKPXVZBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(NC2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine typically proceeds via multi-step functionalization of the indole core:

- Step 1: Chlorination at the 2-position of the indole ring.

- Step 2: Introduction of a formyl or acyl group at the 3-position.

- Step 3: Reductive amination or nucleophilic substitution to install the N-methylmethanamine side chain.

This approach leverages the electrophilic character of the 3-position and the reactivity of the 2-chloro substituent to facilitate selective transformations.

Chlorination and Acylation of Indole Derivatives

One reported approach involves treating indole derivatives with phosphorus oxychloride (POCl3) in dimethylformamide (DMF) to achieve 2-chlorination and formylation at the 3-position, producing 2-chloroindole-3-carbaldehyde intermediates. This method is efficient and mild, allowing for selective chlorination without overreaction.

Alternatively, a chloroacetylation reaction can be conducted by reacting 1-methylindole with chloroacetonitrile and phenylborondichloride in dichloromethane under inert atmosphere, followed by aqueous work-up and purification to yield 2-chloro-1-(1-methyl-1H-indol-3-yl)ethanone with yields around 53-82% depending on conditions.

Introduction of the N-Methylmethanamine Side Chain

The key step to install the N-methylmethanamine group involves reductive amination of the 3-formyl or 3-acyl intermediates. This can be achieved by:

- Reacting the aldehyde intermediate with methylamine or N-methylamine derivatives to form imines.

- Subsequent reduction using sodium borohydride (NaBH4) in methanol to yield the secondary amine.

For example, imines formed between N-methylindole-3-carbaldehyde derivatives and methylamine are reduced with NaBH4 to give the corresponding N-methylmethanamine-substituted indoles in good yields.

Alternative Nucleophilic Substitution Methods

Recent advances have demonstrated the use of microflow reactors to generate (1H-indol-3-yl)methyl electrophiles rapidly and under mild conditions (25 °C), enabling efficient nucleophilic substitution with amines to form N-methylmethanamine derivatives. This method addresses earlier challenges related to dimerization and oligomerization of indolylmethyl halides.

Optimization of Reaction Conditions

- Solvents: Dichloromethane and DMF are commonly used for chlorination and acylation steps.

- Atmosphere: Inert atmosphere (argon or nitrogen) is preferred to avoid oxidation.

- Temperature: Room temperature to 80 °C depending on the step; lower temperatures favor better yields in acid-mediated transformations.

- Acids and Catalysts: Phosphorus oxychloride for chlorination; triethylamine as base in acylation; sodium hydride for methylation steps.

Representative Reaction Scheme Summary

Research Findings and Data

Yield and Purity

- Yields for the chlorination and acylation steps typically range from 53% to 82% depending on purification methods and reaction times.

- Reductive amination yields are generally good, often exceeding 70%, with high purity confirmed by NMR and MS analyses.

- Microflow reactor methods achieve rapid synthesis with minimal side products, improving overall yield and reproducibility.

Challenges and Solutions

- Dimerization/Oligomerization: (1H-indol-3-yl)methyl halides are prone to side reactions; microflow techniques mitigate these by rapid generation and immediate reaction with nucleophiles.

- Harsh Conditions: Strong acids can cause decomposition; milder conditions with controlled temperature and acid strength (e.g., MsOH at 40 °C) improve yields and selectivity.

- Purification: Silica gel chromatography is effective for isolating pure products after extraction and drying steps.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines or alcohols.

Substitution: The chloro group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Aplicaciones Científicas De Investigación

1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole compounds.

Medicine: Research has explored its potential as an anticancer agent, given the biological activity of indole derivatives.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the biological context and the specific target being studied.

Comparación Con Compuestos Similares

Key Observations :

- Chloro vs.

- Amine Group Variations : N-Methylmethanamine (target) offers moderate basicity, whereas N,N-dimethyl variants (e.g., ) exhibit higher lipophilicity, impacting blood-brain barrier penetration. Ethylamine extensions (e.g., ) may enhance receptor interactions via increased flexibility.

Actividad Biológica

Overview

1-(2-chloro-1H-indol-3-yl)-N-methylmethanamine is a member of the indole family, known for its diverse biological activities and potential therapeutic applications. This compound features a chloro-substituted indole ring, which is a critical structural motif in many biologically active molecules. The biological activity of this compound has been explored in various contexts, including its role as an enzyme inhibitor and its potential applications in cancer therapy.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways through which it operates depend on the biological context and the specific targets involved. For instance, it may inhibit certain enzymes or bind to receptors, altering their function.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures have shown minimal inhibitory concentrations (MIC) in the range of 0.13–1.0 µg/mL against multidrug-resistant strains .

Anticancer Potential

The anticancer potential of indole derivatives has also been a focus of research. The structural features of this compound suggest that it may act as an anticancer agent due to its ability to induce apoptosis in cancer cells and inhibit tumor growth . Studies have indicated that similar compounds exhibit cytotoxic effects on various cancer cell lines, warranting further investigation into their mechanisms and efficacy.

Study on Antimicrobial Efficacy

In a study evaluating new antimicrobial agents based on indole structures, compounds similar to this compound demonstrated high activity against resistant bacterial strains. The study reported that these compounds could effectively penetrate bacterial membranes, leading to cell lysis and death .

Anticancer Activity Assessment

Another study focused on the anticancer properties of indole derivatives found that certain compounds exhibited potent cytotoxicity against human cancer cell lines while maintaining low toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.